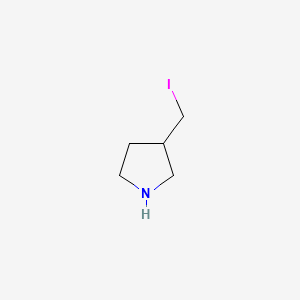

3-(Iodomethyl)pyrrolidine

説明

BenchChem offers high-quality 3-(Iodomethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Iodomethyl)pyrrolidine from Hydroxyproline Derivatives

Abstract

3-(Iodomethyl)pyrrolidine is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Its synthesis from readily available chiral pool starting materials is of significant interest to the drug development community. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to enantiomerically pure (S)-3-(Iodomethyl)pyrrolidine, commencing from derivatives of hydroxyproline. The narrative emphasizes the causal logic behind experimental choices, providing detailed, step-by-step protocols for each critical transformation. The synthesis is logically divided into two primary stages: the construction of the key intermediate, (S)-N-Boc-3-(hydroxymethyl)pyrrolidine, followed by its conversion to the final target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to the synthesis of this valuable intermediate.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] Functionalization of the pyrrolidine ring at the 3-position provides access to novel chemical space and allows for the modulation of physicochemical and pharmacological properties. 3-(Iodomethyl)pyrrolidine, in particular, is a versatile intermediate, enabling the introduction of the pyrrolidine moiety into larger molecules via nucleophilic substitution reactions.

While L-hydroxyproline, a natural amino acid, presents an attractive and inexpensive chiral starting material, its direct conversion to 3-(iodomethyl)pyrrolidine is complex. A more practical and modular approach, detailed herein, involves the use of a key downstream intermediate, (S)-N-Boc-3-hydroxypyrrolidine, which itself can be synthesized from precursors like L-malic acid or through multi-step transformations of other proline derivatives.[2][3]

Our synthetic strategy is a seven-stage process designed for clarity, control, and scalability. The overall workflow is depicted below.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Basicity and pKa of 3-(Iodomethyl)pyrrolidine: A Guide to Physicochemical Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The ionization state of this scaffold, dictated by its basicity (pKa), is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing everything from aqueous solubility to target engagement. This guide provides an in-depth analysis of the basicity of 3-(Iodomethyl)pyrrolidine, a substituted pyrrolidine of interest in drug discovery. We will dissect the underlying chemical principles governing its basicity, grounded in the established properties of the parent pyrrolidine ring, and analyze the significant electronic influence of the 3-(iodomethyl) substituent. As no empirical pKa value for this specific molecule is readily available in the literature, this whitepaper focuses on the robust methodologies for its determination. We provide detailed, field-proven protocols for both experimental and computational pKa determination, equipping researchers with the practical knowledge to characterize this and other novel amine-containing compounds.

The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly impacts a molecule's behavior in a biological system.[3] For a basic compound like 3-(Iodomethyl)pyrrolidine, the pKa value corresponds to the pH at which 50% of the molecules are in their protonated (conjugate acid, cationic) form and 50% are in their neutral (free base) form. This equilibrium governs several critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Solubility: The protonated, cationic form of an amine is generally far more soluble in aqueous environments (like the gastrointestinal tract and blood plasma) than the neutral free base.

-

Permeability: The neutral form is typically more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier.

-

Target Binding: The ionization state can be crucial for electrostatic interactions (ion-ion, hydrogen bonding) with the target protein, directly impacting potency.

Therefore, an accurate understanding and determination of a compound's pKa are not merely academic exercises; they are essential for designing molecules with an optimal balance of properties for therapeutic success.[4]

Foundational Chemistry: The Pyrrolidine Scaffold

Pyrrolidine is a cyclic secondary amine that serves as the structural parent of our molecule of interest.[5] Its nitrogen atom is sp³-hybridized, and the lone pair of electrons resides in an sp³ orbital, making it readily available for protonation.

-

High Basicity: Unlike aromatic amines (e.g., pyridine), the lone pair in pyrrolidine is not delocalized by resonance. This localization results in significant basicity.

-

Established pKa: The pKa of the conjugate acid of pyrrolidine (the pyrrolidinium ion) is consistently reported to be approximately 11.3.[5][6][7][8][9] This high value indicates that pyrrolidine is a strong base, existing predominantly in its protonated form in physiological conditions (pH ~7.4).

| Compound | Structure | pKa of Conjugate Acid | Basicity |

| Pyrrolidine | C₄H₉N | ~11.3[5][6] | Strong |

| 3-(Iodomethyl)pyrrolidine | C₅H₁₀IN | Predicted < 11.3 | Moderate-Strong |

The Inductive Effect of the 3-(Iodomethyl) Substituent

The introduction of a substituent onto the pyrrolidine ring can significantly modulate the basicity of the nitrogen atom. In 3-(Iodomethyl)pyrrolidine, the key factor is the negative inductive effect (-I effect) of the iodomethyl group (-CH₂I).

The iodine atom is highly electronegative relative to carbon. It pulls electron density away from the adjacent methylene group (-CH₂-). This electron-withdrawing effect is propagated through the sigma (σ) bonds of the carbon skeleton towards the nitrogen atom.[10][11]

This withdrawal of electron density has a critical consequence: it decreases the electron density on the nitrogen atom. This makes the nitrogen's lone pair less available and less attractive to a proton, thereby decreasing the basicity of the amine compared to the unsubstituted pyrrolidine.[12] Consequently, the conjugate acid becomes more acidic (more willing to donate its proton), which translates to a lower pKa value .

Caption: Inductive electron withdrawal by the iodomethyl group reduces the basicity of the pyrrolidine nitrogen.

Methodologies for pKa Determination

Accurate pKa determination requires rigorous experimental or computational approaches.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination. It involves the gradual addition of an acid (e.g., HCl) to a solution of the base while monitoring the solution's pH with a high-precision electrode.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 3-(Iodomethyl)pyrrolidine hydrochloride (or the free base).

-

Dissolve the sample in a known volume (e.g., 50.0 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

-

Titration:

-

If starting with the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If starting with the free base, titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

-

For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined and used to find the pKa from the original titration curve.

-

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods are invaluable for early-stage drug discovery, offering rapid pKa estimation before a compound is synthesized.[13][14] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in a simulated aqueous environment.

Conceptual Workflow (DFT-based):

-

Structure Preparation: Generate 3D structures for both the neutral 3-(Iodomethyl)pyrrolidine (B) and its protonated conjugate acid (BH⁺).

-

Geometry Optimization: Perform geometry optimization for both species in the gas phase and, crucially, in a simulated aqueous environment using a continuum solvation model (e.g., SMD, PCM). This step finds the lowest energy conformation for each molecule.

-

Frequency Calculation: Calculate the vibrational frequencies for the optimized structures to obtain thermal corrections to the Gibbs free energy.

-

Free Energy Calculation: Sum the electronic energy and thermal corrections to get the Gibbs free energy in solution for both B (G_solv(B)) and BH⁺ (G_solv(BH⁺)).

-

pKa Calculation: Use the following thermodynamic cycle equation:

-

pKa = (G_solv(B) + G_solv(H⁺) - G_solv(BH⁺)) / (2.303 * RT)

-

Where R is the gas constant, T is the temperature, and G_solv(H⁺) is the established value for the solvation free energy of a proton.

-

Caption: Workflow for computational pKa prediction using a DFT-based thermodynamic cycle.

Conclusion and Recommendations

The basicity of 3-(Iodomethyl)pyrrolidine is fundamentally derived from the sp³-hybridized nitrogen of the pyrrolidine ring. However, it is significantly attenuated by the electron-withdrawing inductive effect of the 3-(iodomethyl) substituent. This leads to the unequivocal prediction that the pKa of 3-(Iodomethyl)pyrrolidine will be lower than that of unsubstituted pyrrolidine (~11.3). While a precise value requires empirical measurement, a reasoned estimate would place it in the 9.5-10.5 range, pending experimental verification.

For drug development professionals, it is imperative to not rely on estimation alone. We strongly recommend the experimental determination of the pKa value using the potentiometric titration protocol outlined in this guide. This will provide the accuracy needed for reliable pharmacokinetic modeling and a deeper understanding of the structure-activity relationships within a chemical series. Computational methods serve as an excellent predictive tool for prioritizing and designing new analogs.

References

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]

-

Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Retrieved from [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

-

Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]

-

Al-Baghli, N. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

-

Mykhailiuk, P. K., et al. (2021). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. ResearchGate. Retrieved from [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Iodomethyl)pyrrolidine. PubChem. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Amine Basicity Trends. Master Organic Chemistry. Retrieved from [Link]

-

Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Musci, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH National Library of Medicine. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Basicity of Amines. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

-

Al-Baghli, N. A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Retrieved from [Link]

-

Nakagami, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014). Amines as a base and the inductive effect. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Chemicalland21. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. NIH National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2015). Computational estimation of pKa values. Retrieved from [Link]

-

Allen Overseas. (n.d.). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. optibrium.com [optibrium.com]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Substituted Pyrrolidines

Introduction: The Significance of 3-Substituted Pyrrolidines and a Modern Synthetic Solution

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Specifically, 3-substituted pyrrolidines, particularly 3-aryl pyrrolidines, exhibit a wide range of potent biological activities, including acting as ligands for serotonin and dopamine receptors, and showing potential in treating conditions like leishmaniasis.[1][3] The development of robust and efficient synthetic methods to access these valuable molecules is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

Traditionally, the synthesis of functionalized pyrrolidines has relied on multi-step ring construction methodologies. However, the direct functionalization of a pre-existing pyrrolidine core represents a more atom-economical and convergent approach. This application note details a broad-scope, palladium-catalyzed hydroarylation of pyrrolines, a process that provides direct access to 3-aryl pyrrolidines from readily available starting materials.[3][4] This method stands out for its operational simplicity, broad substrate scope, and its ability to deliver drug-like molecules in a single step.[5][4][6]

The transformation is mechanistically described as a reductive Mizoroki-Heck reaction.[3][5] A key distinction is observed based on the nitrogen-protecting group of the pyrroline substrate: whereas N-acyl pyrrolines typically yield alkene products via a standard Mizoroki-Heck pathway, the corresponding N-alkyl pyrrolines undergo hydroarylation to furnish the desired saturated pyrrolidine products.[3][4][7] This guide will provide a detailed mechanistic rationale, a step-by-step experimental protocol, and insights into the practical application of this powerful synthetic tool.

Mechanistic Insights: The Reductive Mizoroki-Heck Catalytic Cycle

The palladium-catalyzed hydroarylation of N-alkyl pyrrolines proceeds through a catalytic cycle that can be understood as a reductive variant of the classic Mizoroki-Heck reaction. The following steps outline the currently proposed mechanism, which rationally explains the formation of the hydroarylated product over the more common Heck product.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (typically an aryl bromide or iodide) to a Pd(0) species, which is generated in situ. This step forms a Pd(II)-aryl intermediate.

-

Coordination and Insertion: The N-alkyl pyrroline substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the pyrroline double bond into the Pd-Aryl bond. This insertion step is crucial as it forms the new carbon-carbon bond at the 3-position of the pyrrolidine ring.

-

β-Hydride Elimination and Reductive Elimination: In a standard Mizoroki-Heck reaction, the next step would be β-hydride elimination to form an arylated pyrroline and a palladium-hydride species. However, in this reductive pathway, the reaction is thought to proceed through a different route. It is proposed that a hydride source in the reaction mixture leads to the formation of a palladium-hydride species which can then undergo reductive elimination with the alkyl-palladium intermediate to afford the 3-aryl-pyrrolidine product and regenerate the Pd(0) catalyst. The stability of the resulting pyrrolidine product is a driving force for this pathway.[2]

The choice of an N-alkyl substituent on the pyrroline is critical. It is hypothesized that the more electron-donating nature of the alkyl group, compared to an acyl group, alters the electronic properties of the palladium intermediates, favoring the reductive pathway.[3][4]

Caption: Proposed catalytic cycle for the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl bromide.[5] The procedure is designed to be robust and reproducible, utilizing bench-stable reagents.

Materials and Equipment

-

Palladium Catalyst: Palladium(II) chloride (PdCl₂)

-

Ligand: Tri(o-tolyl)phosphine (P(o-Tol)₃)

-

Additive: Copper(I) trifluoromethanesulfonate (Cu(OTf)₂)

-

Base: N,N-Dimethylpiperazine

-

Solvent: Acetonitrile (MeCN)

-

Substrates: N-Alkyl-3-pyrroline and Aryl bromide

-

Glassware: Schlenk tube or a sealable reaction vial, magnetic stirrer, and standard laboratory glassware for workup and purification.

-

Inert Atmosphere: Nitrogen or Argon gas line.

Experimental Workflow

Caption: General workflow for the palladium-catalyzed hydroarylation reaction.

Detailed Procedure

-

Reaction Setup: To a sealable reaction vial equipped with a magnetic stir bar, add palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (P(o-Tol)₃, 0.015 mmol, 1.5 mol%), and copper(I) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol, 5 mol%).

-

Adding Substrates: Add the aryl bromide (1.0 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

-

Solvent and Reagent Addition: Through the septum, add acetonitrile (2.0 mL), followed by N,N-dimethylpiperazine (2.0 mmol, 2.0 equiv) and the N-alkyl-3-pyrroline (1.2 mmol, 1.2 equiv).

-

Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.

Data Presentation: Substrate Scope

The palladium-catalyzed hydroarylation exhibits a broad substrate scope with respect to the aryl bromide coupling partner. A variety of electronically diverse aryl bromides can be successfully employed, delivering the corresponding 3-substituted pyrrolidines in good to excellent yields.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromofluorobenzene | 3-(4-Fluorophenyl)-1-propylpyrrolidine | 78 |

| 2 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 85 |

| 3 | 4-Bromobenzonitrile | 4-(1-Propylpyrrolidin-3-yl)benzonitrile | 72 |

| 4 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-propylpyrrolidine | 65 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 |

| 6 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-1-propylpyrrolidine | 81 |

Yields are representative and based on published data.[5]

Troubleshooting and Field-Proven Insights

-

Role of the Additive: The use of a Lewis acidic additive like Cu(OTf)₂ is crucial for high yields.[5] It is believed to act as a halide scavenger, promoting the formation of a cationic palladium intermediate that is more susceptible to coordination with the pyrroline. In the absence of such an additive, significantly lower yields or only protodehalogenation of the aryl halide may be observed.[5]

-

Ligand Selection: Tri(o-tolyl)phosphine is an effective ligand for this transformation. The steric bulk of the ligand can influence the rate of reductive elimination and prevent catalyst deactivation. Other bulky, electron-rich phosphine ligands may also be effective.

-

Base Choice: An organic, non-coordinating base like N,N-dimethylpiperazine is used to neutralize the H-X generated during the catalytic cycle. The choice of base can be critical, and other tertiary amine bases could be screened for optimization.

-

Solvent: Acetonitrile is a good general solvent for this reaction. Other polar aprotic solvents like DMF or dioxane could also be considered, although re-optimization of the reaction conditions may be necessary.

-

Side Reactions: A potential side reaction is the formation of the Heck product (arylated pyrroline). This is more prevalent with N-acyl pyrrolines but can sometimes be observed with N-alkyl substrates under non-optimal conditions. Ensuring an efficient reductive pathway is key to minimizing this side product.

References

-

Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

ORKG Ask. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]

-

Newman, R. S., & Wolfe, J. P. (2013). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 15(19), 5032–5035. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

Scilit. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]

-

PubMed. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

-

Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

Sources

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [ask.orkg.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(Iodomethyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(Iodomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The information is structured in a question-and-answer format to directly address specific issues and explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 3-(Iodomethyl)pyrrolidine that influence its purification?

A1: Understanding the key properties of 3-(Iodomethyl)pyrrolidine is fundamental to designing a successful purification strategy.

-

Basicity: The pyrrolidine ring contains a secondary amine, making the molecule basic (pKa of the conjugate acid is typically around 11).[1] This is the most important chemical handle for purification, allowing for highly effective separation from non-basic impurities via acid-base extraction.[2]

-

Instability: The C-I bond in the iodomethyl group is relatively weak and susceptible to cleavage. The compound can be sensitive to heat, light, and nucleophiles. Upon prolonged heating, decomposition can occur, leading to discoloration and the formation of impurities.[3] Exposure to light can generate radical species, often observed as a pink or brown hue due to the formation of elemental iodine (I₂).

-

Polarity: The presence of the amine and the polar C-I bond makes the molecule moderately polar. This polarity dictates its solubility and behavior on chromatographic stationary phases.

Q2: How should I properly store crude and purified 3-(Iodomethyl)pyrrolidine to minimize degradation?

A2: Due to its inherent instability, proper storage is crucial.

-

Short-Term Storage: For immediate use, store the compound in a tightly sealed amber vial or a flask wrapped in aluminum foil to protect it from light. Refrigeration at 2-8 °C is recommended.

-

Long-Term Storage: For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is ideal. The free base is generally less stable than its hydrochloride salt. If possible, converting a portion to the HCl salt can provide a more stable long-term storage option.

Q3: What are the most common impurities I can expect in my crude 3-(Iodomethyl)pyrrolidine?

A3: The impurity profile depends heavily on the synthetic route. Common sources include:

-

Unreacted Starting Materials: For instance, if synthesized from 3-(hydroxymethyl)pyrrolidine, this alcohol may be present.

-

Reagent-Derived Impurities: Residual iodinating agents or their byproducts.

-

Solvent Residues: Residual reaction or workup solvents.

-

Side-Reaction Products: Products of elimination (forming an alkene) or over-alkylation.

-

Degradation Products: Oxidized species and free iodine, which are responsible for discoloration.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification and provides detailed protocols and explanations.

Problem 1: My crude product is a dark brown or pinkish oil. What causes this discoloration and how can I remove it?

Likely Cause: This coloration is almost always due to the presence of elemental iodine (I₂), formed by the oxidation of the iodide or general decomposition.[2]

Recommended Solution: The most effective method is to perform a reductive wash during the aqueous workup before any other purification step.

Protocol 1: Reductive Wash and Decolorization

-

Dissolve the crude 3-(Iodomethyl)pyrrolidine in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The brown/pink color of I₂ will disappear as it is reduced to colorless iodide (I⁻).

-

Repeat the wash until the organic layer is colorless or pale yellow.

-

Wash the organic layer with brine to remove excess water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If discoloration persists, it may be due to highly conjugated polymeric impurities. In such cases, treatment with activated carbon can be effective.

Protocol 2: Activated Carbon Treatment

-

Dissolve the crude product in a suitable organic solvent.

-

Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Filter the mixture through a pad of Celite® to remove the activated carbon.

-

Rinse the Celite® pad with fresh solvent and combine the filtrates.

-

Concentrate the solution under reduced pressure.

Problem 2: I am experiencing significant product loss, peak tailing, or irreversible adsorption during silica gel column chromatography. What's wrong?

Likely Cause: The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This leads to irreversible binding, smearing of the product band, and poor separation.

Recommended Solution: The acidity of the stationary phase must be neutralized. This can be achieved by deactivating the silica gel with a base or by using a less acidic stationary phase like alumina.

Protocol 3: Flash Column Chromatography on Deactivated Silica Gel

-

Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common system for amines is a mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[2]

-

Base Deactivation: Add a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, to the chosen eluent system (typically 0.5-1% v/v). Run the TLC in this modified system to confirm good separation and a well-defined spot (Rf typically between 0.2-0.4).

-

Column Packing:

-

Prepare a slurry of silica gel in the eluent containing the amine additive.[6]

-

Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

-

Equilibrate the column by flushing with at least 2-3 column volumes of the amine-containing eluent.

-

-

Loading and Elution:

-

Dissolve the crude product in a minimal amount of the eluent or DCM.

-

Load the solution onto the top of the column.

-

Elute the column with the amine-containing solvent system, collecting fractions and monitoring by TLC.

-

-

Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Table 1: Recommended Starting Conditions for Chromatography

| Stationary Phase | Eluent System Example | Additive | Rationale |

| Silica Gel | 90:9:1 DCM:Methanol:NH₄OH | Ammonium Hydroxide | Neutralizes acidic sites, improves peak shape.[2] |

| Silica Gel | 80:20 Hexanes:Ethyl Acetate | 1% Triethylamine | Volatile base, easy to remove post-purification. |

| Neutral Alumina | 95:5 Ethyl Acetate:Methanol | None required | Less acidic than silica, suitable for basic compounds.[5] |

Problem 3: How can I efficiently remove non-basic organic impurities, such as unreacted starting alcohols or byproducts?

Likely Cause: The crude mixture contains byproducts that do not have the basic pyrrolidine handle.

Recommended Solution: An acid-base extraction is a highly selective and scalable method to isolate your basic product from neutral or acidic impurities.[2]

dot

Caption: Workflow for purification via acid-base extraction.

Protocol 4: Selective Acid-Base Extraction

-

Dissolve the crude product in an organic solvent such as DCM or ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic 3-(Iodomethyl)pyrrolidine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

-

Repeat the acid extraction 2-3 times to ensure complete transfer of the product.

-

Combine the acidic aqueous layers. At this stage, you can perform a "back-wash" by washing the combined aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10).

-

The protonated amine is now neutralized to the free base. Extract the liberated free base back into an organic solvent (e.g., DCM) three times.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Problem 4: I am attempting to purify by distillation, but the product is decomposing at high temperatures.

Likely Cause: 3-(Iodomethyl)pyrrolidine, like many alkyl iodides, is thermally labile. Distillation at atmospheric pressure requires high temperatures that promote decomposition.

Recommended Solution: Vacuum distillation (or distillation under reduced pressure) is mandatory.[7] Lowering the pressure significantly reduces the boiling point of the liquid, allowing it to distill at a much lower, non-destructive temperature.[8]

Protocol 5: Distillation Under Reduced Pressure

-

Setup: Use a clean, dry distillation apparatus. A short-path distillation apparatus is often preferred to minimize product loss on the glass surfaces.

-

Pumping: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to monitor the pressure.

-

Heating: Heat the distillation flask gently using an oil bath. Use a magnetic stirrer for smooth boiling.

-

Collection: Collect the fraction that distills at a constant temperature for the measured pressure. It is advisable to collect a small forerun fraction to discard before collecting the main product fraction.

Table 2: Estimated Boiling Points at Reduced Pressures

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 10 | ~80 - 90 |

| 5 | ~70 - 80 |

| 1 | ~55 - 65 |

| 0.5 | ~45 - 55 |

| Note: These are estimated values. The actual boiling point should be determined experimentally. |

References

- US6353118B1 - Dewatering and purification of crude pyrrolidine - Google P

- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom

- CH435286A - Process for the preparation of pyrrolidine derivatives - Google P

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.

- 2,2-dimethylpyrrolidine - Organic Syntheses Procedure.

- CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google P

- Some pyrrolidone deriv

- The Discovery and Isolation of Novel Pyrrolidinone Deriv

- Column chrom

- How to run column chrom

- Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem.

- Pyrrolidine - Wikipedia.

- Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11 - YouTube.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.

- 3-(Iodomethyl)pyrrolidine hydrochloride - Heterocyclic Compounds - Crysdot LLC.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. youtube.com [youtube.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Low Reactivity in 3-(Iodomethyl)pyrrolidine Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for reactions involving 3-(Iodomethyl)pyrrolidine, a valuable building block in the synthesis of novel therapeutics and chemical probes. Low reactivity or poor yields can be a significant roadblock in multi-step syntheses, and this resource aims to provide logical, evidence-based solutions to overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues of low reactivity in a question-and-answer format, delving into the root causes and offering practical solutions.

Q1: My nucleophilic substitution reaction with 3-(Iodomethyl)pyrrolidine is sluggish or not proceeding to completion. What are the likely causes?

Low reactivity in nucleophilic substitution reactions with 3-(Iodomethyl)pyrrolidine, a primary alkyl iodide, is often multifactorial. As a primary halide, it is well-suited for S_N2 reactions, which are sensitive to a variety of factors.[1][2] The issue can typically be traced back to one or more of the following: the nucleophile, the reaction conditions (solvent, base, temperature), the quality of the 3-(Iodomethyl)pyrrolidine, or inherent side reactions.

The reactivity of an S_N2 reaction is directly proportional to the strength of the nucleophile.[1][2]

-

Weak Nucleophiles: Neutral nucleophiles such as water, alcohols, or secondary amines can be too weak to efficiently displace the iodide. If your nucleophile is weak, consider converting it to its more reactive conjugate base using a suitable non-nucleophilic base. For example, a phenol can be deprotonated with a base like potassium carbonate to generate the more nucleophilic phenoxide.

-

Steric Hindrance: While 3-(Iodomethyl)pyrrolidine itself is not exceptionally bulky, a sterically hindered nucleophile will struggle to approach the electrophilic carbon. If you suspect steric hindrance is an issue, consider using a less bulky nucleophile or increasing the reaction temperature to overcome the activation energy barrier.

The choice of solvent, base, and temperature is critical for the success of S_N2 reactions.

-

Solvent Selection: For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile "naked" and more reactive.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its nucleophilicity.

| Solvent Class | Recommended Solvents | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | Promotes S_N2 reactions by not solvating the nucleophile. |

| Polar Protic | Water, Ethanol, Methanol | Can hinder S_N2 reactions by solvating the nucleophile. |

-

Base Selection: When a base is required to deprotonate a nucleophile (e.g., a phenol or a secondary amine), a non-nucleophilic, inorganic base is often the best choice to avoid competition with the desired nucleophile.

| Base | pKa of Conjugate Acid | Common Applications |

| Potassium Carbonate (K₂CO₃) | 10.3 | Deprotonation of phenols and carboxylic acids. |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | Similar to K₂CO₃ but often provides better results due to higher solubility in organic solvents. |

| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base for deprotonating alcohols and amines. |

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to side reactions and decomposition. A good starting point for many nucleophilic substitutions is room temperature, with gentle heating (40-60 °C) if the reaction is slow.

The purity and stability of your 3-(Iodomethyl)pyrrolidine are paramount.

-

Decomposition: Alkyl iodides can be sensitive to light and air, leading to the formation of iodine, which can color the reagent and potentially interfere with the reaction. It is recommended to store 3-(Iodomethyl)pyrrolidine in a cool, dark place under an inert atmosphere.

-

Impurities from Synthesis: A common synthesis of 3-(Iodomethyl)pyrrolidine involves the conversion of 3-(Hydroxymethyl)pyrrolidine to a tosylate, followed by displacement with iodide. Incomplete reaction or purification can leave residual tosylate, which is also an electrophile and can compete in the reaction, or unreacted starting alcohol, which can act as a competing nucleophile.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct and my starting material is being consumed faster than the product is forming. What could be happening?

This is a classic sign of an intramolecular side reaction, specifically the formation of a quaternary ammonium salt.

The pyrrolidine nitrogen is a nucleophile and can attack the electrophilic carbon of the iodomethyl group in an intramolecular S_N2 reaction. This forms a strained but stable bicyclic quaternary ammonium salt, an azetidinium ion. This side reaction is particularly prevalent when the pyrrolidine nitrogen is unprotected.

Caption: Intramolecular cyclization of 3-(Iodomethyl)pyrrolidine.

This byproduct is highly polar and will likely partition into the aqueous phase during workup, leading to a deceptively "clean" organic layer but a low yield of the desired product.

-

N-Protection: The most effective way to prevent this side reaction is to protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group temporarily converts the nucleophilic secondary amine into a non-nucleophilic carbamate, preventing it from participating in intramolecular or intermolecular side reactions. The Boc group can be removed later under acidic conditions.

-

Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the intramolecular cyclization relative to the desired intermolecular reaction, especially if the desired nucleophile is significantly more reactive than the internal pyrrolidine nitrogen.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common practical questions regarding the use of 3-(Iodomethyl)pyrrolidine.

-

Q: How should I store 3-(Iodomethyl)pyrrolidine?

-

A: It should be stored in a tightly sealed container, protected from light, in a refrigerator under an inert atmosphere (e.g., argon or nitrogen). This minimizes decomposition and reaction with atmospheric moisture.

-

-

Q: My 3-(Iodomethyl)pyrrolidine has a brown tint. Can I still use it?

-

A: A brown color often indicates the presence of elemental iodine due to decomposition. While it may still be usable for some robust reactions, for sensitive applications or to ensure reproducibility, it is best to purify it by washing a solution in a non-polar organic solvent with aqueous sodium thiosulfate solution to remove the iodine, followed by drying and solvent removal.

-

-

Q: Is it necessary to use the N-Boc protected version of 3-(Iodomethyl)pyrrolidine?

-

A: If your reaction conditions are basic or if your nucleophile is weak, using N-Boc-3-(iodomethyl)pyrrolidine is highly recommended to prevent the intramolecular quaternization side reaction. For reactions with strong, soft nucleophiles under neutral or acidic conditions, the unprotected form may be suitable, but a small-scale trial is always advised.

-

-

Q: What is a good control experiment to test the reactivity of my 3-(Iodomethyl)pyrrolidine?

-

A: A simple and effective control experiment is to react it with a known strong nucleophile under optimized S_N2 conditions. For example, reacting it with sodium azide in DMF at room temperature should proceed cleanly and with a high yield to form 3-(azidomethyl)pyrrolidine. If this reaction fails or gives a low yield, it is a strong indication that the quality of your 3-(Iodomethyl)pyrrolidine is compromised.

-

Part 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol

This protocol provides a starting point for the alkylation of a phenol with N-Boc-3-(iodomethyl)pyrrolidine.

Caption: Workflow for a typical nucleophilic substitution.

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq), N-Boc-3-(iodomethyl)pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60 °C.

-

Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Pyrrolidines

Welcome to the Technical Support Center for chemists and researchers. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the synthetic challenges posed by sterically hindered substituted pyrrolidines. The non-planar, puckered nature of the pyrrolidine ring, combined with bulky substituents, can significantly impede reactivity, leading to low yields and challenging purifications.[1] This resource consolidates field-proven strategies to overcome these steric barriers.

Understanding the Challenge: The "Why" Behind the Problem

Substituted pyrrolidines are a cornerstone of medicinal chemistry and natural product synthesis.[2] However, their three-dimensional structure is far from static. The pyrrolidine ring exists in various "puckered" conformations (envelope and twist forms) that interconvert rapidly.[3][4] Substituents, particularly at the C-2 and C-5 positions, can "lock" the ring into a specific conformation, creating a sterically demanding environment that shields the nitrogen lone pair or adjacent C-H bonds from reactants.[1][3] This guide will address how to modulate reaction conditions and reagents to successfully functionalize these challenging scaffolds.

Section 1: Troubleshooting N-Functionalization Reactions

N-functionalization (alkylation, acylation, arylation) is the most common transformation for pyrrolidines, yet it is highly sensitive to steric crowding around the nitrogen atom.

FAQ 1: My N-alkylation of a 2,5-disubstituted pyrrolidine is failing or giving abysmal yields. What is the primary cause and how do I fix it?

Answer: This is a classic problem of steric hindrance. The substituents at C-2 and C-5 act as "gatekeepers," preventing the electrophile from accessing the nitrogen's lone pair for the SN2 reaction. Furthermore, the strong, often bulky bases used can cause competing elimination reactions with the alkyl halide.[5]

Here is a logical workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for hindered N-alkylation.

Detailed Solutions:

-

Enhance Electrophile Reactivity: Switch from alkyl chlorides or bromides to alkyl iodides, which are better leaving groups.[5] For even greater reactivity, consider using alkyl triflates (R-OTf).

-

Optimize the Base: The choice of base is critical. Standard bases like potassium carbonate are often insufficient. You need a strong, non-nucleophilic base that can deprotonate the secondary amine without competing as a nucleophile.[6][7][8]

-

Why this works: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) are too bulky to attack the alkyl halide themselves, forcing them to act only as a proton shuttle.[7][8] Metal hydrides (NaH, KH) are also excellent choices as they operate via surface reactions and are non-nucleophilic.[7][9]

-

-

Control Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C) to favor the desired SN2 pathway over competing elimination (E2) side reactions.[5]

-

Consider an Alternative Strategy: If direct alkylation fails, reductive amination is a powerful alternative.[10] This involves reacting a less hindered primary amine precursor with an appropriate aldehyde or ketone in the presence of a reducing agent. This approach avoids the direct SN2 step on the hindered center.

FAQ 2: My acylation reaction with an acyl chloride is slow and incomplete. How can I drive it to completion?

Answer: The nucleophilicity of the nitrogen in a hindered pyrrolidine is significantly reduced. While acyl chlorides are reactive, the reaction may stall.

Solutions:

-

Use an Acylating Catalyst: Add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) or a similar nucleophilic catalyst.

-

Mechanism Insight: DMAP is a superior nucleophile compared to the hindered pyrrolidine. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and is readily attacked by the hindered pyrrolidine, regenerating the DMAP catalyst.

-

-

Switch to a More Reactive Acylating Agent: If acyl chlorides are insufficient, consider using an acyl-1,4-dihydropyridine or other advanced acylating agents that can be activated under mild conditions.[11][12]

-

Employ Coupling Agents: For coupling with a carboxylic acid, use activating agents like propanephosphonic acid anhydride (T3P) to form a highly reactive mixed anhydride in situ.[13]

FAQ 3: I need to perform an N-arylation on a 2,2-disubstituted pyrrolidine, but the reaction is not working. What should I do?

Answer: N-arylation of sterically hindered secondary amines is a significant challenge that typically requires transition-metal catalysis. The Buchwald-Hartwig amination is the premier method for this transformation.[14][15]

Key Optimization Parameters for Buchwald-Hartwig Amination:

| Parameter | Recommendation for Hindered Substrates | Rationale |

| Catalyst | Palladium(0) precatalyst (e.g., Pd₂(dba)₃) | Provides the active Pd(0) species for the catalytic cycle.[16] |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) | These ligands promote the crucial reductive elimination step, which is often rate-limiting for hindered substrates, and stabilize the palladium catalyst.[17] |

| Base | Strong, non-coordinating base (e.g., NaOt-Bu, K₃PO₄) | The base's role is to deprotonate the amine-palladium complex to form the key palladium amide intermediate.[15][16][18] |

| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | These solvents are generally effective, but solvent choice can be substrate-dependent.[18] |

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Hindered Pyrrolidine

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the substituted pyrrolidine (1.2 equiv), and the strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-5 mol%).

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

-

Proceed with standard aqueous workup and purification.

Section 2: Troubleshooting C-H Functionalization

Directing reactions to a specific C-H bond on the pyrrolidine ring is complicated by both electronic and steric factors.

FAQ 4: I am attempting an α-C–H functionalization, but the reaction is unselective or fails completely. Why is this happening?

Answer: The α-C–H bonds (at C2 and C5) are electronically activated by the adjacent nitrogen, but they can be severely sterically shielded. Many methods exist for C-H functionalization, but success with hindered substrates requires specific strategies.[19][20]

Strategic Approaches:

-

Deprotonation/Cross-Coupling: This involves deprotonation at the α-position using a very strong base (like an organolithium reagent) to form an α-amino anion, which is then trapped with an electrophile. This is often difficult to control.

-

Directed Metalation: If the pyrrolidine has a directing group, this can be used to guide a metal catalyst to a specific C-H bond.

-

Hydride Transfer Catalysis: A powerful modern method involves using a catalyst to generate an iminium ion intermediate from the pyrrolidine via intermolecular hydride transfer. This planar intermediate is then attacked by a nucleophile. This method can bypass the steric issues of directly accessing the C-H bond.[2]

Caption: Mechanism of α-C–H functionalization via hydride transfer.

References

- Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis. (2025). Benchchem.

- Non-nucleophilic base. (n.d.). Grokipedia.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.

- Non-nucleophilic base. (n.d.). Wikipedia.

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.

- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2023).

- Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). Journal of Molecular Biology.

- The Buchwald–Hartwig Amination After 25 Years. (2019).

- Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.

- Non-nucleophilic base. (n.d.). chemeurope.com.

- Methods for amine α-C–H bond functionalization and the new concept for secondary amines. (2020).

- Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis. (2020).

- What strong bases that can be used to deproton

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Pyrrolidine ring puckering. (n.d.).

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). Molecules.

- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2022). Molecules.

- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). Chemistry – An Asian Journal.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Accounts of Chemical Research.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 8. Non-nucleophilic_base [chemeurope.com]

- 9. quora.com [quora.com]

- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. research.rug.nl [research.rug.nl]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone of modern medicinal chemistry. Its non-planar, three-dimensional structure provides an excellent scaffold to explore chemical space, a significant advantage over flat, aromatic systems.[1] This "pseudorotation" allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[1] The pyrrolidine motif is prevalent in over 20 FDA-approved drugs and numerous natural alkaloids, underscoring its privileged status in drug discovery.[2][3]

While substitutions at any position can modulate activity, the 3-position often serves as a primary vector for derivatization. Altering the substituent at this position can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the SAR of 3-substituted pyrrolidines across several key biological target classes, supported by experimental data and detailed protocols.

General Workflow for SAR Exploration

The process of elucidating the SAR for a new series of compounds follows a validated, iterative cycle. The goal is to systematically modify a lead compound to build a comprehensive understanding of how specific structural changes correlate with changes in biological activity.

Caption: Figure 1: A generalized workflow for Structure-Activity Relationship (SAR) exploration, from analog design to biological testing and data-driven hypothesis generation.

Target Class: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion.[4] Inhibiting DPP-4 is a validated therapeutic strategy for managing Type 2 Diabetes.[5][6] Several approved drugs, known as "gliptins," feature a cyanopyrrolidine core that mimics the natural proline-containing substrate of DPP-4.[4][7]

Comparative SAR of 3-Substituted Pyrrolidines as DPP-4 Inhibitors

The 3-position of the pyrrolidine ring in DPP-4 inhibitors often interacts with a hydrophobic pocket in the enzyme's active site. However, introducing specific polar features can also be beneficial. A 3-amino-4-substituted pyrrolidine series demonstrated that replacing a lipophilic trifluorophenyl group with a more polar valerolactam, and further adding gem-difluoro substituents to the lactam, significantly improved DPP-4 inhibition.[8]

In another series of 1,2,4-oxadiazole pyrrolidine derivatives, substitution on a pendant phenyl ring (attached to the oxadiazole, which is in turn linked to the pyrrolidine) showed clear trends. A 4-trifluorophenyl substitution resulted in the most potent inhibition against the DPP-IV enzyme in the series.[9] This highlights that even distal modifications, influenced by the core 3-substituted scaffold, are critical.

Table 1: Impact of 3-Position Substitution on DPP-4 Inhibition

| Compound ID | 3-Position Feature | Core Scaffold | DPP-4 Inhibition (IC50) | Reference |

| 23d | 4-Trifluorophenyl (on oxadiazole) | Pyrrolidine-Oxadiazole | 11.32 ± 1.59 μM | [9] |

| 5o | (5,5-difluoropiperidin-2-one-1-yl) | 4-amino-1-(triazin-2-yl)pyrrolidine | Potent (Projected Human Dose Suitable) | [8] |

| PF-734200 | (Structure proprietary) | Pyrrolidine | Potent Inhibitor | [2] |

Note: Direct IC50 comparison across different core scaffolds can be misleading due to other structural variations. The data illustrates the importance of the 3-position as a key modification point.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol provides a reliable method for determining the in vitro potency of test compounds against human DPP-4. Its self-validating nature comes from the inclusion of positive and negative controls and the calculation of Z' factor to ensure assay quality.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl (pH 7.5) with BSA and NaCl

-

Test compounds dissolved in DMSO

-

Reference Inhibitor (e.g., Sitagliptin)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (0% inhibition) or a saturating concentration of the reference inhibitor (100% inhibition).

-

Enzyme Addition: Dilute the human DPP-4 enzyme in cold assay buffer to the desired concentration. Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" blanks. Add 20 µL of assay buffer to the blank wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Substrate Addition & Reaction: Prepare the Gly-Pro-AMC substrate solution in assay buffer. Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence every minute for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z' factor for the assay plate to validate its robustness (a value > 0.5 is considered excellent).

-

Target Class: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in a wide range of CNS functions.[10][11] Modulating these receptors is a key strategy for developing treatments for cognitive disorders, Parkinson's disease, and nicotine addiction.[10][12] The 3-position of the pyrrolidine ring, particularly when attached to a pyridine ring (as in nicotine), is a critical determinant of affinity and selectivity for different nAChR subtypes.

Comparative SAR of 3-Substituted Pyrrolidines at nAChRs

A pharmacophore model for nAChR agonists typically includes an ammonium head (the protonated pyrrolidine nitrogen), a hydrogen bond acceptor (like a pyridine nitrogen), and a hydrophobic region.[10] The substituent at the 3-position of the pyrrolidine can significantly influence these interactions.

For cathinone derivatives, which include a pyrrolidine moiety, the structure-activity relationship at monoamine transporters (which share some pharmacophoric features with nAChRs) is well-defined. Increasing the length of an alkyl chain on the alpha-carbon (adjacent to the 3-position of the pyrrolidine ring in some analogs) generally increases affinity for the dopamine transporter (DAT).[13] For example, affinity increases in the order: methyl < ethyl < propyl < butyl.[13]

In the context of androgen receptor antagonists, another target class, introducing a methyl group at the 2-position of the pyrrolidine ring was found to increase binding affinity, while the specific (2S,3R) configuration of the 3-aryl-3-hydroxy substituent was favorable for antagonistic activity.[14] This demonstrates the profound impact of stereochemistry at the 3-position.

Caption: Figure 2: Key SAR principles for the 3-position of the pyrrolidine ring, illustrating how different substituent classes can modulate biological outcomes.

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol measures the affinity (Ki) of a test compound for a specific nAChR subtype by assessing its ability to compete with a known high-affinity radioligand.

Materials:

-

Cell membranes prepared from HEK cells stably expressing the desired nAChR subtype (e.g., α4β2).

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

-

Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl with BSA.

-

Non-specific binding control: A high concentration of a non-radioactive ligand (e.g., Nicotine or Carbamylcholine).

-

Test compounds dissolved in DMSO.

-

96-well filter plates (GF/C or GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine in order:

-

Binding buffer.

-

Test compound at various concentrations (or DMSO for total binding, or non-specific control).

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Cell membranes (protein concentration optimized beforehand). The final assay volume is typically 200-250 µL.

-

-

Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Punch the filters from the plate into scintillation vials. Add scintillation fluid to each vial, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Convert the CPM of test compound wells into percent inhibition relative to the specific binding.

-

Plot percent inhibition against the logarithm of the test compound concentration to determine the IC50.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthetic Strategy: Palladium-Catalyzed Hydroarylation

Access to a diverse library of 3-substituted pyrrolidines is essential for robust SAR studies. Modern catalytic methods provide efficient and direct access to these scaffolds. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a powerful method for synthesizing 3-aryl pyrrolidines, which are potent ligands for various biological targets.[15][16][17][18][19] This process avoids the need for pre-functionalized starting materials and has a broad substrate scope.[16][19]

Experimental Protocol: Synthesis of 3-Aryl Pyrrolidines

This protocol is adapted from Sweeney et al. and describes a general procedure for the palladium-catalyzed hydroarylation of N-propylpyrroline with an aryl bromide.[15][17]

Materials:

-

Aryl bromide (1.0 eq)

-

N-propyl-2,3-dihydro-1H-pyrrole (pyrroline) (3.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (4 mol%)

-

Tri(o-tolyl)phosphine [P(o-Tol)₃] (6 mol%)

-

Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)₂·PhMe] (15 mol%)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂, P(o-Tol)₃, and Cu(OTf)₂·PhMe.

-

Reagent Addition: Add the aryl bromide, followed by the anhydrous solvent. Stir the mixture for 5 minutes.

-

Substrate Addition: Add the N-propylpyrroline substrate to the reaction mixture.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl pyrrolidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion